Allyphenyline oxalate
Description
Contextualization within Receptor Pharmacology and Ligand Design
Receptor pharmacology is a foundational discipline in the biomedical sciences, focused on understanding how chemical substances, or ligands, interact with and modulate the function of biological receptors. This interaction is the initial trigger for a cascade of cellular events that ultimately produce a physiological or pharmacological response. The design of novel ligands has historically followed a "one drug, one target" paradigm, aiming for high selectivity and potency for a single receptor to achieve a specific effect and minimize off-target actions. frontiersin.org
However, for complex, multifactorial diseases such as those affecting the central nervous system, this single-target approach has often shown limited efficacy. frontiersin.orgnih.gov This has led to a paradigm shift in medicinal chemistry towards the rational design of multi-target-directed ligands (MTDLs). nih.govnih.gov These are single chemical entities engineered to interact with multiple biological targets simultaneously, offering the potential for synergistic therapeutic effects, improved efficacy, and a more predictable pharmacokinetic profile compared to combination therapies. frontiersin.orgnih.gov Allyphenyline (B1261342) oxalate (B1200264) emerges from this modern context of ligand design, representing a sophisticated molecule crafted to engage several distinct receptor systems.
Significance of Allyphenyline Oxalate as a Multi-Target Ligand in Neuropharmacology
This compound is the oxalate salt of the parent compound, allyphenyline. researchgate.net Its significance in neuropharmacology stems from its unique and complex multi-target receptor profile. researchgate.net It is a potent ligand that demonstrates varied activity across different receptor subtypes, a characteristic that is highly sought after in the development of treatments for multifaceted neurological and psychiatric disorders. frontiersin.orgsigmaaldrich.com
Specifically, research has identified allyphenyline as a potent agonist for the α2C-adrenoceptor and the serotonin (B10506) 5-HT1A receptor, while simultaneously acting as a neutral antagonist at the α2A-adrenoceptor. researchgate.netsigmaaldrich.com This intricate profile, combining agonism at certain receptors with antagonism at another, allows it to modulate multiple neurotransmitter systems concurrently. Such a profile is of considerable interest for its potential to produce anxiolytic (anxiety-reducing) and antidepressant effects. sigmaaldrich.com The ability of a single molecule to attenuate symptoms of opioid and alcohol withdrawal, such as hyperlocomotion and anxiety, further underscores its importance as a subject of neuropharmacological research. sigmaaldrich.com
Detailed Research Findings
This compound has been characterized as a novel α2-adrenoceptor (AR) ligand with a distinctive pharmacological profile. researchgate.net It is an imidazolone (B8795221) derivative, specifically 2-(1-(2-Allylphenoxy)ethyl)-4,5-dihydro-1H-imidazole, formulated as an oxalate salt. sigmaaldrich.com
The key research finding is its differential activity across α2-adrenoceptor subtypes and its concurrent activity at a key serotonin receptor. Studies have demonstrated that allyphenyline selectively activates α2C-adrenoceptors and 5-HT1A receptors, acting as an agonist. researchgate.net In stark contrast, it behaves as a neutral antagonist at α2A-adrenoceptors. researchgate.net This dual agonist/antagonist action within the same receptor family, combined with its effects on the serotonergic system, is a primary focus of its investigation.
The binding affinity of allyphenyline for the different α2-adrenoceptor subtypes has been quantified, revealing its specific interaction preferences. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), indicate the strength of binding. For allyphenyline, the pKi values have been reported for the α2A, α2B, and α2C adrenoceptor subtypes. targetmol.cn This quantitative data is crucial for understanding its selectivity and for the rational design of future analogues. researchgate.net The compound's unique pharmacological actions have been exploited to investigate the roles of α2C-adrenoceptors and 5-HT1A receptors in various physiological processes, including the regulation of gastric mucosal integrity and gastrointestinal contractility. researchgate.net
This compound: Receptor Binding Affinity
This compound: Functional Activity Profile
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H20N2O5 |
|---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
oxalic acid;2-[1-(2-prop-2-enylphenoxy)ethyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H18N2O.C2H2O4/c1-3-6-12-7-4-5-8-13(12)17-11(2)14-15-9-10-16-14;3-1(4)2(5)6/h3-5,7-8,11H,1,6,9-10H2,2H3,(H,15,16);(H,3,4)(H,5,6) |
InChI Key |
JYZGXSWKEOEVHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NCCN1)OC2=CC=CC=C2CC=C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Allyphenyline Oxalate
Chemical Synthesis of Allyphenyline (B1261342) Free Base Precursors
The core of the Allyphenyline molecule is the 2-substituted imidazoline (B1206853) ring. The synthesis of the free base, 2-[1-(2-allylphenoxy)ethyl]-4,5-dihydro-1H-imidazole, is a key step in the preparation of Allyphenyline oxalate (B1200264). While a detailed, step-by-step protocol for this specific precursor is not extensively documented in publicly available literature, the general synthesis of such 2-substituted imidazolines often involves the condensation of a suitable carboxylic acid derivative with ethylenediamine (B42938).
One plausible synthetic route involves the reaction of a racemic ester precursor with ethylenediamine in the presence of trimethylaluminum (B3029685) (Al(CH₃)₃). This method is known to facilitate the formation of the imidazoline ring from esters and diamines. The synthesis of the ester precursor itself would likely start from 2-allylphenol, which would be derivatized to introduce the ethyl-ester moiety at the phenolic oxygen.
Conversion to Oxalate Salt: Optimized Recrystallization and Purification Techniques
Once the Allyphenyline free base is synthesized, it is converted to its oxalate salt to improve its stability and handling properties. This is typically achieved by treating a solution of the free base with oxalic acid.
The purification of Allyphenyline oxalate is crucial to obtain a product of high purity. The primary method for purification is recrystallization. Research has shown that 2-propanol (2-PrOH) is an effective solvent for the recrystallization of this compound. researchgate.net This process involves dissolving the crude oxalate salt in hot 2-propanol and allowing it to cool slowly, which results in the formation of purified crystals. The melting point of the recrystallized this compound has been reported to be in the range of 154–155 °C. researchgate.net
Analytical data for the purified this compound has been established through elemental analysis and ¹H NMR spectroscopy. The expected elemental composition for the oxalate salt (C₁₄H₁₈N₂O·H₂C₂O₄) is approximately C, 56.80%; H, 6.55%; and N, 8.28%. Experimentally determined values have been reported to be in close agreement with these theoretical values. researchgate.net
Design and Synthesis of Allyphenyline Analogues for Structure-Activity Relationship Studies
The exploration of the structure-activity relationships (SAR) of Allyphenyline has been a key area of research to understand the molecular features responsible for its pharmacological profile, particularly its activity at α₂-adrenoceptors and 5-HT₁ₐ receptors. unifi.it These studies involve the systematic modification of different parts of the Allyphenyline scaffold, including the imidazoline core, the bridge spacer, and the aromatic moiety.
Investigation of Substituent Effects on Imidazoline Core Modifications
The 2-substituted imidazoline nucleus is a well-established pharmacophore present in numerous biologically active compounds. unifi.it In the context of Allyphenyline analogues, modifications to this core can significantly impact receptor affinity and efficacy. The nitrogen atoms within the imidazoline ring are crucial for interaction with the target receptors, often forming key hydrogen bonds. While specific studies detailing a wide range of substituents on the imidazoline ring of Allyphenyline are not extensively published, the general principles of imidazoline SAR suggest that the basicity and steric profile of this group are critical for activity.
Role of Bridge Spacer and Aromatic Moiety in Ligand Design
The biatomic bridge connecting the aromatic moiety to the imidazoline ring is a common structural feature in this class of compounds and plays a significant role in defining the ligand's orientation within the receptor binding pocket. oatext.com The length and flexibility of this spacer are critical determinants of biological activity. For instance, replacing a vinyl bridge with a cyclopropyl (B3062369) ring in related imidazoline ligands has been shown to alter selectivity between imidazoline receptor subtypes, highlighting the importance of the bridge's conformation. oatext.com
The aromatic moiety, in the case of Allyphenyline, the 2-allylphenoxy group, is another key area for modification in SAR studies. The nature and position of substituents on the phenyl ring can influence ligand-receptor interactions through steric, electronic, and hydrophobic effects. For example, in related series of α₂-adrenoceptor ligands, the introduction of different substituents on the aromatic ring has been shown to modulate the agonist versus antagonist activity of the compounds. It has been suggested that different molecular conformations of Allyphenyline analogues could be responsible for their observed α₂ₐ-adrenoceptor agonism or antagonism. oatext.com
| Compound | Modification | Receptor Subtype | pKi |
| Allyphenyline | - | α₂A | 7.24 |
| α₂B | 6.47 | ||
| α₂C | 7.07 |
This interactive data table presents the binding affinities (pKi) of Allyphenyline for different α₂-adrenergic receptor subtypes.
Advanced Spectroscopic and Structural Characterization of Allyphenyline Oxalate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
Proton NMR Spectroscopic Fingerprinting
Proton (¹H) NMR spectroscopy of Allyphenyline (B1261342) oxalate (B1200264), conducted in a deuterated solvent such as dimethyl sulfoxide (B87167) (DMSO), reveals a distinct pattern of signals that serves as a unique fingerprint for the molecule. researchgate.net The chemical shifts (δ), reported in parts per million (ppm), multiplicity, and integration of these signals correspond to the different types of protons present in the structure.
A study on the synthesis and characterization of Allyphenyline oxalate provided detailed ¹H NMR data. researchgate.net The analysis, performed in DMSO, showed a broad singlet at 7.81 ppm, which is exchangeable with D₂O, indicating the presence of an NH proton. researchgate.net The aromatic protons (ArH) appear as a multiplet in the range of 6.92–7.26 ppm. researchgate.net The vinylic protons (CH=CH₂) are observed as a multiplet at 5.95 ppm and a double-doublet at 5.06 ppm. researchgate.net Other key signals include a quartet at 5.40 ppm for the OCH proton, a multiplet at 3.42 ppm for the CH₂CH group, a singlet at 3.88 ppm for the NCH₂CH₂N protons, and a doublet at 1.53 ppm corresponding to the CH₃ group. researchgate.net
Interactive ¹H NMR Data Table for this compound in DMSO researchgate.net
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.81 | br s | 1H | NH (exchangeable with D₂O) |
| 6.92–7.26 | m | 4H | ArH |
| 5.95 | m | 1H | CH=CH₂ |
| 5.40 | q | 1H | OCH |
| 5.06 | dd | 2H | CH=CH₂ |
| 3.88 | s | 4H | NCH₂CH₂N |
| 3.42 | m | 2H | CH₂CH |
| 1.53 | d | 3H | CH₃ |
Multiplicity codes: s = singlet, d = doublet, dd = double-doublet, q = quartet, m = multiplet, br s = broad singlet.
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage by weight of each element present, which is then compared to the theoretical values calculated from the compound's empirical formula. This comparison is crucial for confirming the stoichiometry and purity of the synthesized compound.
For this compound, with the chemical formula C₁₄H₁₈N₂O · C₂H₂O₄, the theoretical elemental composition has been calculated. researchgate.netsigmaaldrich.com Experimental findings from elemental analysis have shown close agreement with these calculated values, thereby confirming the stoichiometric composition of the oxalate salt. researchgate.net
Interactive Elemental Analysis Data Table for this compound (C₁₆H₂₀N₂O₅) researchgate.net
| Element | Theoretical Percentage (%) | Found Percentage (%) |
| Carbon (C) | 56.80 | 56.69 |
| Hydrogen (H) | 6.55 | 6.71 |
| Nitrogen (N) | 8.28 | 8.13 |
The close correlation between the calculated and found percentages for Carbon, Hydrogen, and Nitrogen provides strong evidence for the successful synthesis and purity of this compound. researchgate.net
Pharmacological Profile and Molecular Receptor Interactions of Allyphenyline Oxalate
Alpha-Adrenoceptor Subtype Selectivity and Modulatory Mechanisms
Research has consistently identified allyphenyline (B1261342) as a potent agonist at the α2C-adrenoceptor subtype. sigmaaldrich.comoatext.com This agonistic activity is a key contributor to some of its significant in vivo effects, such as the enhancement of morphine analgesia. oatext.com The α2C-adrenoceptor is primarily located in the central nervous system, and its activation is implicated in the modulation of various neurotransmitter systems. frontiersin.org The specific agonism at this receptor subtype, while antagonizing the α2A subtype, represents an unusual and noteworthy pharmacological profile. researchgate.netoatext.com Structural studies suggest that an extended molecular conformation of allyphenyline and its analogues is associated with this dual α2C-agonism/α2A-antagonism. ebi.ac.uk
In contrast to its action at the α2C subtype, allyphenyline behaves as a neutral antagonist at α2A-adrenoceptors. researchgate.netcornell.edu A neutral antagonist is a type of receptor antagonist that binds to a receptor but does not produce any change in the receptor's basal activity; it only blocks the binding of an agonist. plos.org The α2A-adrenoceptor is the most abundant α2 subtype in the brain and plays a critical role in regulating neurotransmitter release and sympathetic outflow. frontiersin.orgosti.gov The antagonism of this receptor by allyphenyline is credited with its lack of sedative side effects, a common consequence of non-selective α2-adrenoceptor agonists. researchgate.netoatext.com This selective antagonism, in concert with its other receptor activities, is fundamental to its therapeutic potential in research models. nih.gov
Table 1: Allyphenyline Binding Affinity at Alpha-Adrenoceptor Subtypes This table displays the pKi values for Allyphenyline at the α2A, α2B, and α2C adrenoceptor subtypes. The pKi value is the negative logarithm of the Ki (inhibition constant), which indicates the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
| Receptor Subtype | pKi Value |
|---|---|
| α2A | 7.24 medchemexpress.com |
| α2B | 6.47 medchemexpress.com |
Serotonin (B10506) 5-HT1A Receptor Agonistic Activity
Beyond its effects on adrenoceptors, allyphenyline is also a potent agonist at serotonin 5-HT1A receptors. sigmaaldrich.comresearchgate.net The 5-HT1A receptor is a subtype of serotonin receptor located both presynaptically on serotonin neurons, where it acts as an autoreceptor to inhibit serotonin release, and postsynaptically in various brain regions. nih.gov The activation of 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects. nih.gov The dual activation of α2C-adrenoceptors and 5-HT1A receptors by allyphenyline is believed to be responsible for its antidepressant-like and anxiolytic-like effects observed in rodent models. researchgate.netcornell.edu This combined activity contributes to its efficacy in models of mood disorders and withdrawal. oatext.com
Neuropharmacological Mechanisms in Addiction and Affective Disorders Research
The unique multi-receptor profile of allyphenyline has prompted investigations into its potential for modulating behaviors associated with substance dependence and withdrawal. nih.govoatext.com Both opioid and alcohol withdrawal syndromes involve complex neurobiological changes, including alterations in noradrenergic and serotonergic systems. nih.govmdpi.com
Studies in mice have shown that allyphenyline can attenuate the symptoms of morphine withdrawal. nih.govoatext.com It has been demonstrated to both contrast and prevent morphine tolerance and dependence at very low doses in animal models. oatext.com This effect is attributed to its combined action as an α2C-adrenoceptor agonist and an α2A-adrenoceptor antagonist. oatext.comnih.gov The α2C-agonism is thought to contribute to the enhancement of morphine's analgesic effects, while the additional 5-HT1A receptor agonism may improve the mood-related aspects of opiate abstinence. oatext.comnih.gov The locus coeruleus, a brain region rich in noradrenergic neurons, is a key site implicated in the physical symptoms of opioid withdrawal, which are driven by a surge in norepinephrine (B1679862) release. mdpi.com
Allyphenyline has also been investigated for its effects on alcohol withdrawal. nih.gov Chronic alcohol use leads to significant adaptations in the brain, including in the GABAergic and noradrenergic systems. wikipedia.org In rat models of alcohol dependence, while allyphenyline did not affect the somatic (physical) signs of withdrawal, it significantly reduced hyperanxiety-like behavior and hyperlocomotion associated with alcohol withdrawal. nih.gov These anxiolytic effects were observed at very low doses, suggesting the involvement of its high-potency agonism at α2C-adrenoceptors and 5-HT1A receptors. nih.gov The ability to mitigate the affective, rather than the physical, components of withdrawal highlights a potential avenue for addressing the negative emotional states that contribute to relapse in alcohol dependence. nih.govmdpi.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Allyphenyline oxalate (B1200264) |
| Serotonin |
| Morphine |
| Norepinephrine |
| Epinephrine |
Mechanisms Underlying Antidepressant-like Activities
The potential antidepressant effects of allyphenyline oxalate are thought to be mediated through its interaction with several key neurotransmitter systems, most notably the glutamatergic and sigma receptor systems.
A significant body of research points to the dysregulation of glutamate (B1630785) neurotransmission, particularly via the N-methyl-D-aspartate (NMDA) receptor, in the pathophysiology of major depressive disorder. nih.govmdpi.com Consequently, drugs that act as NMDA receptor antagonists have demonstrated antidepressant properties in both preclinical and clinical investigations. nih.govmdpi.com The general finding is that antagonism of the NMDA receptor enhances antidepressant activity. if-pan.krakow.plnih.gov This has led to the exploration of NMDA receptor antagonists as potential rapid-acting antidepressants. mdpi.com The activity of antidepressants with a serotonergic mechanism can be inhibited by the activation of NMDA receptors. if-pan.krakow.plnih.gov
The sigma-1 receptor, an endoplasmic reticulum (ER) chaperone protein, is also implicated in the mechanisms of antidepressant action. nih.govfrontiersin.org These receptors are involved in regulating intracellular calcium mobilization and can translocate within the cell to counteract ER stress, thereby promoting cell survival. arvojournals.org Sigma-1 receptors have been shown to modulate the function of various client proteins and play a role in cellular homeostasis under stress. frontiersin.org The interaction between sigma-1 receptors and other receptor systems, such as NMDA receptors, is an area of active investigation. arvojournals.org
Investigating the Basis of Enhanced Morphine Analgesia and Tolerance Reversal
This compound has been observed to enhance the analgesic effect of morphine. medchemexpress.commedchemexpress.com The mechanisms underlying this potentiation are multifaceted and appear to involve interactions with α2-adrenergic and sigma-1 receptors.
Research has shown that co-treatment of agmatine (B1664431) with morphine leads to an enhancement of antinociceptive effects through a mechanism mediated by α2-adrenergic receptors. nih.gov This suggests that modulation of the α2-adrenergic system can influence opioid-induced analgesia. Allyphenyline itself has shown binding affinity for α2A, α2B, and α2C adrenergic receptor subtypes. medchemexpress.com
The potentiation of morphine analgesia has also been linked to the sigma-1 receptor. medchemexpress.com Sigma-1 receptor antagonists have been found to significantly enhance the analgesic effect of morphine and prevent the development of morphine tolerance. medchemexpress.com This suggests that blocking sigma-1 receptors can be a strategy to improve the efficacy of opioid analgesics. medchemexpress.com
Furthermore, the issue of opioid tolerance, a state of reduced analgesic effectiveness with repeated administration, is a significant clinical challenge. nih.govmdpi.com Studies have shown that ultra-low doses of opioid antagonists can paradoxically enhance morphine analgesia and inhibit or even reverse tolerance. nih.gov The development of tolerance is a complex process involving adaptive changes in cellular signaling pathways, including the upregulation of the cAMP pathway following repeated opioid receptor stimulation. amegroups.org
Conformational Analysis and its Correlation with Receptor Binding Specificity
The three-dimensional structure, or conformation, of a molecule like this compound is critical in determining its binding affinity and specificity for various receptors. The interaction between a ligand and its receptor is a highly specific process, often likened to a lock and key, where the ligand's shape must be complementary to the receptor's binding site.
For instance, in the context of NMDA receptors, the binding of antagonists to specific sites within the receptor complex is crucial for their therapeutic effects. mdpi.com The GluN2B subunit of the NMDA receptor, for example, has a specific binding pocket, and the affinity of a drug for this site can contribute to its antidepressant effects. mdpi.com The interaction involves specific amino acid residues within the receptor that form bonds with the drug molecule. mdpi.commdpi.com
Similarly, the binding of ligands to sigma-1 receptors is dependent on the receptor's conformation. nih.gov The sigma-1 receptor can exist in different oligomeric states, and the balance between these states can be influenced by the binding of agonists and antagonists, which in turn affects the receptor's activity. frontiersin.org The crystal structure of the sigma-1 receptor has provided valuable insights into the specific residues involved in ligand binding. frontiersin.org
The concept of allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is also relevant. wikipedia.orgnih.gov This allosteric binding can modify the receptor's conformation and, consequently, its affinity for the primary ligand. Escitalopram, for example, binds to both an orthosteric and an allosteric site on the serotonin transporter, which is thought to contribute to its efficacy. wikipedia.orgnih.gov
Understanding the conformational dynamics of both the ligand and the receptor is therefore essential for designing drugs with high affinity and specificity, which can lead to more effective therapeutic agents with fewer side effects.
Computational and Theoretical Studies on Allyphenyline Oxalate
Quantum Chemical Calculations for Molecular Conformation and Stability
Quantum chemical calculations are fundamental to understanding the electronic structure and stability of molecules. nrel.govwavefun.com These methods solve the Schrödinger equation with various approximations to determine properties like energy, geometry, and vibrational frequencies. openaccessjournals.com
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, like molecules. rsc.org It has been successfully applied to study calcium oxalates, which are relevant to pathological calcifications such as kidney stones. academie-sciences.fr DFT calculations, particularly with dispersion-corrected functionals, have accurately predicted the vibrational spectra (IR and Raman) for different calcium oxalate (B1200264) polyhydrates. academie-sciences.fr
For organic oxalate salts, DFT calculations help in understanding their reactivity and interaction with various substrates. rsc.orgresearchgate.net For instance, studies on oxalate and its derivatives have used DFT to model their interaction with calcium carbonate surfaces, which is crucial for developing protective agents for stone-based cultural heritage. rsc.orgresearchgate.net The choice of functional and basis set, such as PBE0 with a def2 basis set, has been shown to provide reliable results for understanding the reactivity of oxalate derivatives. rsc.orgresearchgate.net While specific DFT studies on allyphenyline (B1261342) oxalate are not widely published, the principles from related organic and inorganic oxalates are applicable. These calculations can elucidate the molecule's optimized geometry, electronic properties, and the stability of different conformers. nrel.govrsc.org
The geometry of the oxalate anion (C₂O₄²⁻) is versatile and dependent on its environment. wikipedia.orgresearchgate.net In its salt form, the oxalate anion can adopt different conformations. While it is often planar when chelated to a single metal center, it can be non-planar in other crystalline structures. wikipedia.orgresearchgate.net For example, in caesium oxalate (Cs₂C₂O₄), the O–C–C–O dihedral angle is approximately 81°, indicating a staggered, nonplanar structure. wikipedia.org Conversely, two forms of rubidium oxalate (Rb₂C₂O₄) have been identified, one with a planar and another with a staggered oxalate anion. wikipedia.org
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
To understand the pharmacological action of allyphenyline, which is known to be a potent α2C-adrenoceptor/serotonin (B10506) 5-HT1A receptor agonist and an α2A-adrenoceptor antagonist, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. nih.govsigmaaldrich.com These methods predict how a ligand binds to its receptor and the stability of the resulting complex. researchgate.netchemrxiv.org
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. chemrxiv.org This technique is essential in structure-based drug design for screening large libraries of compounds to identify potential drug candidates. chemrxiv.org For allyphenyline, docking studies would involve placing the molecule into the binding sites of the α2-adrenoceptors and the 5-HT1A receptor to predict its binding mode and affinity. osti.govresearchgate.net
Following docking, molecular dynamics (MD) simulations are used to assess the stability of the predicted ligand-receptor complex over time. frontiersin.orgnih.gov MD simulations provide a detailed view of the dynamic movements and conformational changes of the protein and the ligand. nih.gov By simulating the complex for nanoseconds, researchers can confirm the stability of the binding pose and analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the complex. frontiersin.orgrsc.org Such simulations are crucial for understanding the molecular basis of allyphenyline's agonist and antagonist activities at its target receptors. nih.gov
In Silico Approaches for Structure-Activity Relationship (SAR) Prediction
In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the activity of new, untested compounds. nih.gov
For allyphenyline and its analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA) can be used. frontiersin.org These models build a statistical relationship between the 3D properties (steric, electrostatic, hydrophobic fields) of a set of molecules and their known biological activities. frontiersin.org The resulting contour maps highlight regions where modifications to the molecular structure would likely increase or decrease activity, guiding the design of more potent and selective analogs. frontiersin.orgresearchgate.net For example, SAR studies on arylpiperazine derivatives, which share structural similarities with parts of allyphenyline, have been instrumental in identifying key pharmacophoric features for 5-HT1A receptor binding. researchgate.net By applying these computational approaches, researchers can systematically explore the chemical space around the allyphenyline scaffold to optimize its pharmacological profile. osti.govnih.govoecd.org
Analytical Methodologies for Characterization and Quantification of Allyphenyline Oxalate
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the purity of Allyphenyline (B1261342) oxalate (B1200264) and for its quantitative analysis. Commercial suppliers of Allyphenyline oxalate often certify its purity, for instance at levels of ≥98%, using HPLC, underscoring the reliability and importance of this technique.
A typical HPLC method for this compound would involve a reversed-phase approach, which is well-suited for separating moderately polar organic compounds. A C18 stationary phase is commonly used, providing a nonpolar environment for the separation process. The mobile phase is generally a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient elution of Allyphenyline and the separation from any potential impurities, which may include starting materials, by-products from synthesis, or degradation products.
Detection is typically achieved using a UV detector set at a wavelength where the Allyphenyline moiety exhibits strong absorbance, likely between 210-280 nm, owing to its aromatic (phenoxy) ring. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a certified this compound reference standard and plotting the peak area against concentration. The concentration of unknown samples can then be determined by interpolating their peak areas from this curve.
Table 1: Illustrative HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Retention Time | ~7.5 min |
Mass Spectrometry (MS) Coupled Techniques for Compound Identification and Trace Analysis
Mass spectrometry is an indispensable tool for the structural confirmation of this compound and for detecting it at trace levels. When coupled with a chromatographic separation technique, it provides both high selectivity and sensitivity.
LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, making it a powerful technique for identifying this compound and quantifying it in complex matrices. wiley.comnih.gov Following chromatographic separation as described in the HPLC section, the eluent is directed into the mass spectrometer.
Electrospray ionization (ESI) is a suitable ionization technique for this compound. In positive ion mode (ESI+), the Allyphenyline molecule would be expected to protonate, yielding the parent ion [M+H]+, where M is the Allyphenyline free base. In negative ion mode (ESI-), the oxalate counter-ion would be detected as [M-H]-. High-resolution mass spectrometry (HRMS) can provide the exact mass of these ions, allowing for the confirmation of their elemental composition with high confidence. For trace analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and specificity by monitoring a specific fragmentation transition of the parent ion. preprints.orgmdpi.com
Table 2: Expected Mass-to-Charge Ratios (m/z) for this compound in LC-MS
| Ion Species | Ionization Mode | Calculated m/z |
| Allyphenyline [M+H]⁺ | ESI Positive | 231.1543 |
| Oxalate [M-H]⁻ | ESI Negative | 89.0033 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the identification and quantification of volatile and thermally stable compounds. jmchemsci.com Since this compound is a salt and thus non-volatile, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is required to increase the volatility and thermal stability of both the Allyphenyline and oxalate components. mdpi.com
For the Allyphenyline moiety, silylation reagents can be used to derivatize the active hydrogen on the imidazole ring. The oxalate anion is typically converted into a volatile ester, such as a dimethyl or diethyl ester, by reaction with an alcohol in the presence of an acid catalyst. Once derivatized, the sample can be injected into the GC, where the components are separated on a capillary column (e.g., a 5% phenyl-polymethylsiloxane phase) before entering the mass spectrometer. nih.gov Electron Ionization (EI) at 70 eV is commonly used, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for the compound, allowing for its identification by comparison to mass spectral libraries. unar.ac.idplantarc.com
Spectroscopic Quantification Methods
Spectroscopic methods offer rapid and non-destructive options for the quantification of this compound, primarily by measuring the absorbance or emission of light.
UV/Visible spectrophotometry is a straightforward and widely accessible method for quantifying compounds that contain chromophores. The Allyphenyline molecule contains a phenoxy group, which absorbs ultraviolet light. researchgate.net To perform a quantitative analysis, a pure sample of this compound is dissolved in a suitable solvent (e.g., ethanol or methanol), and its UV spectrum is recorded to determine the wavelength of maximum absorbance (λmax). mu-varna.bg
Quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The concentration of this compound in an unknown sample can then be calculated from its absorbance value. This method is particularly useful for routine quality control analysis of pure substances or simple formulations. nih.gov
Table 3: Example Calibration Data for UV/Visible Spectrophotometric Analysis
| Concentration (µg/mL) | Absorbance at λmax |
| 5 | 0.152 |
| 10 | 0.305 |
| 15 | 0.448 |
| 20 | 0.601 |
| 25 | 0.753 |
Fluorescence spectroscopy is a highly sensitive detection method that can be applied to molecules that fluoresce (fluorophores). The Allyphenyline structure, containing an aromatic ring system and heteroatoms, may possess intrinsic fluorescence. researchgate.netacs.org If so, a method can be developed where the intensity of the emitted light, after excitation at a specific wavelength, is proportional to the compound's concentration. This approach can offer significantly lower detection limits compared to UV/Vis spectrophotometry. acs.orgresearchgate.net
Alternatively, indirect fluorescence methods can be employed to quantify the oxalate component of the salt. nih.gov These strategies often involve an indicator displacement assay. In such a system, a fluorescent dye is complexed with a metal ion, which quenches the dye's fluorescence. Upon addition of this compound, the oxalate anion preferentially binds to the metal ion, releasing the fluorescent dye and causing a "turn-on" fluorescence signal. The increase in fluorescence intensity is proportional to the oxalate concentration, and therefore to the concentration of this compound. These advanced methods are particularly valuable for trace-level quantification in complex samples.
Electrochemical and Amperometric Methods in Chemical Characterization
Electrochemical methods offer sensitive and selective means for the analysis of electroactive compounds. For a compound like this compound, these techniques could potentially be applied to determine its concentration in various samples. The electrochemical behavior would be influenced by both the allyphenyline and the oxalate components of the molecule.
Electrochemical detection can be a powerful tool for quantifying oxalates. nih.govresearchgate.net These methods are based on the principle of measuring the current or potential changes resulting from the electrochemical oxidation or reduction of the analyte at an electrode surface. Amperometric biosensors, for instance, have been developed for oxalate determination in clinical samples like urine. researchgate.net These sensors often utilize an enzyme, such as oxalate oxidase, immobilized on an electrode. The enzyme catalyzes the oxidation of oxalate, producing hydrogen peroxide, which is then electrochemically detected. researchgate.net The resulting current is proportional to the oxalate concentration.
Various electrode materials and modifications can be employed to enhance the sensitivity and selectivity of these methods. For example, the use of mediators can facilitate electron transfer between the enzyme and the electrode surface, allowing for detection at lower potentials and minimizing interferences from other electroactive species present in the sample matrix. researchgate.net
A hypothetical electrochemical setup for the analysis of this compound could involve a three-electrode system with a working electrode, a reference electrode, and a counter electrode. The choice of the working electrode material would be crucial and could range from glassy carbon to more specialized materials, potentially modified to improve the electrochemical response of the target analyte. Techniques such as cyclic voltammetry could be employed to study the redox behavior of this compound, providing insights into its electrochemical properties and informing the development of a quantitative amperometric method.
Method Validation Strategies for Robust Research Data
Method validation is a critical process in analytical chemistry to ensure that a developed method is reliable, reproducible, and fit for its intended purpose. semanticscholar.org For any analytical method developed for the quantification of this compound, a comprehensive validation strategy would need to be implemented. This process involves evaluating several key parameters to demonstrate the method's performance.
Key validation parameters typically include:
Specificity and Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Range: The concentration interval over which the method is shown to be precise, accurate, and linear.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and can be evaluated at different levels (repeatability, intermediate precision, and reproducibility).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
For the validation of a method for this compound, a systematic approach would be necessary. This would involve preparing standard solutions of this compound and performing experiments to determine each of the validation parameters. For instance, linearity would be assessed by analyzing a series of standards of known concentrations and plotting the response against the concentration. The resulting calibration curve would then be statistically evaluated.
The following table outlines a hypothetical validation plan for an analytical method for this compound:
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | No interference from blank and placebo at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | To be established based on linearity, accuracy, and precision data. |
| Accuracy | Mean recovery of 98.0% to 102.0% |
| Precision (Repeatability) | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Robustness | No significant change in results with minor variations in method parameters. |
Future Directions and Interdisciplinary Research on Allyphenyline Oxalate
Exploration of Novel Receptor Targets and Polypharmacology
Allyphenyline (B1261342) is characterized by its distinct polypharmacology, acting as a potent agonist at the α2C-adrenoceptor and the serotonin (B10506) 5-HT1A receptor, while simultaneously behaving as a neutral antagonist at the α2A-adrenoceptor. oup.comresearchgate.netresearchgate.net This multi-target profile is fundamental to its observed therapeutic effects, such as enhancing morphine analgesia without inducing sedation and mitigating morphine tolerance and dependence. researchgate.net
The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is an emerging paradigm in drug discovery, especially for complex multifactorial diseases of the central nervous system. nih.govresearchgate.netmdpi.commdpi.com The unique combination of activities in allyphenyline offers a promising starting point. Future research should aim to systematically screen allyphenyline and its analogues against a comprehensive panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes to build a complete polypharmacological map. This could uncover previously unknown targets that may contribute to its efficacy or reveal potential off-target liabilities. nih.gov
Computational modeling and in silico screening can play a pivotal role in predicting potential off-target interactions. nih.govfrontiersin.orgmdpi.com By understanding the full spectrum of its molecular interactions, researchers can rationally design new analogues with improved selectivity or with a deliberately engineered polypharmacological profile to achieve enhanced therapeutic outcomes in conditions like chronic pain, addiction, and mood disorders. nih.gov For instance, modulating its affinity for other serotonin receptor subtypes or dopamine (B1211576) receptors could fine-tune its psychoactive properties. mdpi.com
Table 1: Known Receptor Binding Profile of Allyphenyline
| Receptor Subtype | Activity | Binding Affinity (pKi) | Reference |
| α2A-Adrenoceptor | Antagonist | 7.24 | researchgate.net |
| α2B-Adrenoceptor | No significant binding | 6.47 | researchgate.net |
| α2C-Adrenoceptor | Agonist | 7.07 | researchgate.net |
| 5-HT1A Receptor | Agonist | - | researchgate.netresearchgate.net |
Note: A higher pKi value indicates stronger binding affinity.
Development of Advanced Synthetic Routes for Stereoselective Allyphenyline Oxalate (B1200264) Production
The synthesis of allyphenyline involves the creation of a chiral center. researchgate.net It has been noted that the absolute configuration of allyphenyline analogues can affect their potency, even if it does not change their functional profile (agonist vs. antagonist). nih.gov This underscores the critical need for stereoselective synthetic methods to produce enantiomerically pure allyphenyline.
Currently, detailed stereoselective syntheses specifically for allyphenyline are not extensively reported in the literature. However, the broader field of organic chemistry offers numerous advanced strategies for the asymmetric synthesis of molecules containing the 4,5-dihydro-1H-imidazole (imidazoline) core. oup.comnih.govmdpi.comnih.gov Future research should focus on adapting these methods for the efficient and scalable production of individual allyphenyline enantiomers.
Key strategies that could be explored include:
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions. researchgate.net This is a reliable and versatile method often used in drug development.
Asymmetric Catalysis: The use of chiral catalysts, including metal complexes with chiral ligands or metal-free organocatalysts, can facilitate enantioselective transformations. parasite-journal.org This approach is highly efficient and atom-economical.
Enantioselective Synthesis from Chiral Precursors: Starting the synthesis from a readily available chiral building block can establish the desired stereochemistry early in the synthetic sequence.
Developing such routes would not only allow for a more precise investigation of the pharmacological properties of each enantiomer but would also be a critical step for any future clinical development, where regulatory agencies often require the characterization and justification of single enantiomer drugs.
Application of Omics Technologies to Elucidate Biological Pathways
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful, unbiased approaches to understand the global biological impact of a drug. nih.govmodares.ac.ir To date, no specific omics studies have been published on allyphenyline oxalate. This represents a significant and promising area for future research.
Transcriptomics: RNA-sequencing (RNA-seq) can be used to create a comprehensive profile of all gene expression changes in cells or tissues following treatment with this compound. mdpi.comfrontiersin.org This could reveal the downstream signaling pathways and cellular processes modulated by its interaction with α2C, α2A, and 5-HT1A receptors. For instance, transcriptomic analysis of brain regions involved in pain and addiction could identify novel genes and pathways that mediate its therapeutic effects in opioid withdrawal. modares.ac.ir
Proteomics: Proteomic analysis can identify and quantify changes in the protein landscape of cells in response to the compound. arvojournals.org This could provide direct insights into the signaling cascades activated or inhibited by allyphenyline. For example, studying alterations in protein phosphorylation could map the specific kinase pathways engaged by receptor activation. nih.gov Proteomic studies on cultured neuronal cells or specific brain tissues from treated animal models would be highly informative.
Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can provide a functional readout of the physiological state of a cell or organism. oup.commdpi.com Treatment with this compound may lead to characteristic changes in neurotransmitter metabolism or other endogenous pathways. For example, metabolomic profiling of brain tissue could reveal how allyphenyline's modulation of serotonergic and adrenergic systems impacts broader metabolic networks related to anxiety and depression. oup.commdpi.comresearchgate.net
Integrating data from these different omics platforms can provide a holistic, systems-level understanding of allyphenyline's mechanism of action, potentially identifying novel biomarkers for its efficacy and uncovering new therapeutic indications.
Translational Research in Preclinical Models and Mechanism-Based Studies
Translational research is essential to bridge the gap between basic scientific discoveries and clinical applications. For this compound, this involves rigorous testing in relevant preclinical animal models and conducting in-depth studies to confirm its mechanism of action.
Allyphenyline has already shown promise in preclinical studies, demonstrating an ability to reduce morphine withdrawal symptoms and produce antidepressant-like effects in the mouse forced swimming test. researchgate.net Its efficacy in attenuating opioid withdrawal is particularly noteworthy, as α2-adrenergic agonists like clonidine (B47849) are used clinically for this purpose, although they can cause sedation. oup.comoup.comresearchgate.net The α2A-antagonist component of allyphenyline appears to circumvent this sedative side effect, making it a potentially superior therapeutic agent. researchgate.net
Future preclinical research should expand on these findings:
Advanced Animal Models: Utilize a broader range of validated animal models for anxiety and depression, such as the elevated plus-maze, social interaction test, and chronic unpredictable stress models. plos.orgwikipedia.orgnih.govfrontiersin.org This will provide a more comprehensive picture of its psychoactive profile.
Mechanism-Based in vivo Studies: Conduct studies to confirm that the observed effects are indeed mediated by its known targets. This can be achieved by using selective antagonists for the α2C and 5-HT1A receptors to see if they block the therapeutic effects of allyphenyline in animal models. plos.org
Morphine Tolerance and Dependence Models: Further investigate the molecular mechanisms by which allyphenyline prevents and reverses morphine tolerance. frontiersin.orgnih.gov This could involve examining its effects on receptor desensitization, G-protein coupling, and neuroinflammatory pathways known to be involved in opioid tolerance. frontiersin.orgnih.govtg.org.au
Table 2: Summary of Reported Preclinical Findings for Allyphenyline
| Preclinical Model/Assay | Finding | Implied Mechanism | Reference |
| Mouse Forced Swimming Test | Significant reduction of immobility time | Antidepressant-like effect | researchgate.net |
| Morphine-induced Analgesia | Enhancement of analgesic effect | α2C-Adrenoceptor agonism | researchgate.net |
| Morphine Tolerance and Dependence | Prevention and reversal | α2C-AR agonism / 5-HT1A agonism | researchgate.netnih.gov |
| Sedation Models | Devoid of sedative effects | α2A-Adrenoceptor antagonism | researchgate.net |
By systematically pursuing these future research directions, the scientific community can fully elucidate the therapeutic potential of this compound, paving the way for the development of a novel and effective treatment for a range of challenging medical conditions.
Q & A
Q. How should contradictory findings between Allyphenyline’s central vs. peripheral effects be addressed?
- Methodological Answer :
- Central effects : Administer via i.c.v. or intrathecal routes to isolate CNS activity.
- Peripheral effects : Use peripherally restricted antagonists or surgically denervated models.
- Tissue-specific profiling : Compare receptor density (autoradiography) and signal transduction (cAMP assays) across tissues .
Data Interpretation and Reporting Standards
Q. What criteria should guide the inclusion/exclusion of outlier data in this compound studies?
- Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test for statistical outlier detection. Justify exclusions based on technical errors (e.g., dosing inaccuracies, instrument calibration drift). Report raw data with outliers highlighted and provide sensitivity analyses showing their impact on conclusions .
Q. How can researchers validate the specificity of Allyphenyline’s receptor targets in complex tissues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
